Meloxicam

Catalog No.
S534946
CAS No.
71125-38-7
M.F
C14H13N3O4S2
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Meloxicam

CAS Number

71125-38-7

Product Name

Meloxicam

IUPAC Name

4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide

Molecular Formula

C14H13N3O4S2

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19)

InChI Key

ZRVUJXDFFKFLMG-UHFFFAOYSA-N

SMILES

Array

solubility

48.7 [ug/mL] (The mean of the results at pH 7.4)
Very slightly soluble in methanol. Practically insoluble in water, with higher solubility observed in strong acids and bases.
1.54e-01 g/L

Synonyms

Meloxicam; Mobic; Mobicox; Movalis; Meloxicamum; Uticox; Parocin; reumoxicam; Movicox;

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O

Isomeric SMILES

CC1=CN=C(S1)N/C(=C\2/C(=O)C3=CC=CC=C3S(=O)(=O)N2C)/O

The exact mass of the compound Meloxicam is 351.03475 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Musculo-skeletal system, Anti-inflammatory and anti-rheumatic products, non-steroids -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Meloxicam (CAS 71125-38-7) is a highly utilized enolic acid-derived nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. In pharmaceutical manufacturing and procurement, it is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high membrane permeability but low, pH-dependent aqueous solubility [1]. Pharmacologically, meloxicam is distinguished from first-generation oxicams by its preferential inhibition of the cyclooxygenase-2 (COX-2) enzyme. For formulation scientists and technical buyers, meloxicam represents an optimal baseline material that balances a prolonged pharmacokinetic half-life (~20 hours) for once-daily dosing, a highly stable polymorphic state (Form I) for reliable solid-dose manufacturing, and a significantly improved gastrointestinal safety profile compared to older, non-selective NSAID benchmarks.

Substituting meloxicam with older oxicams (such as piroxicam) or standard short-acting NSAIDs (such as diclofenac) compromises both formulation simplicity and patient safety. Because piroxicam is a non-selective COX inhibitor, its use inherently carries a higher risk of gastrointestinal mucosal damage, making it inferior for chronic-use formulations where long-term tolerability is a strict regulatory endpoint [1]. Conversely, substituting meloxicam with diclofenac—which has a rapid elimination half-life of just 1 to 2 hours—forces manufacturers to engineer complex, costly sustained-release polymer matrices to achieve a once-daily dosing regimen. Meloxicam’s intrinsic ~20-hour half-life and preferential COX-2 selectivity provide a unique combination of simplified immediate-release processability and enhanced safety that these comparators cannot match.

Preferential COX-2 Selectivity Over Non-Selective Oxicams

In vitro assays evaluating the inhibition of cyclooxygenase isoforms demonstrate that meloxicam preferentially targets COX-2, the inducible inflammatory enzyme. Meloxicam exhibits a COX-1/COX-2 IC50 selectivity ratio of approximately 12, indicating significantly higher potency against COX-2. In contrast, piroxicam, a structurally related first-generation oxicam, inhibits both COX-1 and COX-2 almost equally, with a selectivity ratio of ~1 [1]. This preferential binding profile is the biochemical foundation for meloxicam's differentiated clinical performance and reduced off-target toxicity.

Evidence DimensionCOX-1/COX-2 IC50 Selectivity Ratio
Target Compound DataMeloxicam: ~12 (preferential COX-2 inhibition)
Comparator Or BaselinePiroxicam: ~1 (non-selective inhibition)
Quantified Difference12-fold higher COX-2 selectivity for meloxicam
ConditionsIn vitro cyclooxygenase enzyme inhibition assay

Drives the procurement of meloxicam for advanced analgesic formulations where minimizing COX-1-mediated off-target effects is a primary design requirement.

Superior Gastrointestinal Tolerability in Large-Scale Clinical Models

The clinical translation of meloxicam's COX-2 preference is evidenced by significantly lower rates of gastrointestinal (GI) toxicity compared to non-selective alternatives. In the large-scale SELECT trial involving over 8,000 osteoarthritis patients, meloxicam (7.5 mg/day) demonstrated a GI adverse event incidence of 10.3%. The comparator, piroxicam (20 mg/day), resulted in a 15.4% incidence of GI events (p < 0.001) [1]. Furthermore, complicated upper GI events (perforations, ulcerations, bleedings) were notably lower in the meloxicam cohort.

Evidence DimensionIncidence of gastrointestinal adverse events
Target Compound DataMeloxicam: 10.3%
Comparator Or BaselinePiroxicam: 15.4%
Quantified Difference33% relative reduction in GI adverse events (5.1% absolute difference)
Conditions28-day in vivo administration (SELECT trial)

Validates the selection of meloxicam for chronic care and veterinary products where long-term gastric mucosal integrity is a strict regulatory and clinical endpoint.

Intrinsic Pharmacokinetic Half-Life for Simplified Formulation

Meloxicam possesses a prolonged terminal elimination half-life of approximately 15 to 20 hours, coupled with a low total plasma clearance of 0.42 - 0.48 L/h [1]. This intrinsic pharmacokinetic property allows for steady once-daily dosing using standard immediate-release formulations. In contrast, standard NSAIDs like diclofenac exhibit a rapid elimination half-life of just 1 to 2 hours [1], necessitating the development and manufacturing of complex slow-release or enteric-coated matrices to achieve a comparable once-daily therapeutic duration.

Evidence DimensionTerminal elimination half-life (t1/2)
Target Compound DataMeloxicam: ~15-20 hours
Comparator Or BaselineDiclofenac: 1-2 hours
Quantified Difference~10 to 20-fold longer half-life for meloxicam
ConditionsHuman pharmacokinetic profiling

Eliminates the need for expensive extended-release formulation technologies, lowering manufacturing costs while ensuring patient compliance.

Thermodynamic Stability of Polymorphic Form I for Reproducible Manufacturing

As a BCS Class II compound, meloxicam's solid-state properties are critical for reliable dissolution. Meloxicam exists in multiple polymorphic forms, but Form I is the most thermodynamically stable under standard processing and storage conditions [1]. While metastable forms (such as Form III) may offer transiently higher apparent solubility, they are prone to performance-altering polymorphic transitions during milling, wet granulation, or long-term storage. Utilizing high-purity Form I ensures a consistent, predictable dissolution profile without the risk of phase conversion [1].

Evidence DimensionSolid-state thermodynamic stability
Target Compound DataMeloxicam Form I: Stable under standard processing
Comparator Or BaselineMetastable polymorphs (e.g., Form III): Prone to phase conversion
Quantified DifferencePrevention of unpredictable dissolution shifts during shelf-life
ConditionsPharmaceutical manufacturing and long-term storage conditions

Dictates the strict procurement of Form I API to ensure batch-to-batch reproducibility and regulatory compliance in solid oral dosage manufacturing.

Once-Daily Immediate-Release Oral Analgesics

Due to its intrinsic 15-20 hour elimination half-life, meloxicam is the ideal API for formulating once-daily oral tablets or capsules without the need for complex sustained-release polymer matrices[1]. This significantly reduces production complexity and cost compared to formulating short-acting NSAIDs like diclofenac.

Veterinary Anti-Inflammatory Therapeutics

Meloxicam's preferential COX-2 selectivity and superior gastrointestinal safety profile make it a primary choice for veterinary formulations (e.g., oral suspensions for canine and feline osteoarthritis), where long-term gastric tolerability is a major constraint for older, non-selective oxicams [1].

Solubility-Enhanced Co-Crystal and Nanosuspension Matrices

As a BCS Class II compound with highly stable Form I polymorphism, meloxicam serves as an excellent, predictable baseline API for advanced formulation research, including pharmaceutical co-crystallization (e.g., with carboxylic acids) and lipid-based nanosuspensions aimed at overcoming its low aqueous solubility at acidic pH [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from ethylene chloride
Pastel yellow solid

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

351.03474825 Da

Monoisotopic Mass

351.03474825 Da

Boiling Point

581.3±60.0

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

254 °C (decomposes)
254 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VG2QF83CGL

Drug Indication

Meloxicam is indicated for the symptomatic treatment of arthritis and osteoarthritis. In addition, it is indicated for the pauciarticular and polyarticular course of Juvenile Rheumatoid Arthritis (JRA) in patients aged 2 years old or above. Off-label uses include the treatment of dental or post-surgical pain. In addition to the above, meloxicam has also been studied in the treatment of neuropathic pain. Meloxicam, in combination with [bupivacaine], is indicated for postsurgical analgesia in adult patients for up to 72 hours following soft tissue surgical procedures, foot and ankle procedures, and other orthopedic procedures in which direct exposure to articular cartilage is avoided.
FDA Label
DogsAlleviation of inflammation and pain in both acute and chronic musculoskeletal disorders. To reduce postoperative pain and inflammation following orthopaedic and soft-tissue surgery. CatsAlleviation of inflammation and pain in chronic musculoskeletal disorders in cats. To reduce postoperative pain after ovariohysterectomy and minor soft-tissue surgery. CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs in cattle. For use in diarrhoea in combination with oral rehydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. PigsFor use in noninfectious locomotor disorders to reduce the symptoms of lameness and inflammation. For adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitis-metritis-agalactia syndrome) with appropriate antibiotic therapy. HorsesFor use in the alleviation of inflammation and relief of pain in both acute and chronic musculoskeletal disorders. For the relief of pain associated with equine colic.
DogsAlleviation of inflammation and pain in both acute and chronic musculoskeletal disorders. Reduction of postoperative pain and inflammation following orthopaedic and soft-tissue surgery. CatsReduction of postoperative pain after ovariohysterectomy and minor soft-tissue surgery. CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs. For use in diarrhoea in combination with oral rehydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. PigsFor use in noninfectious locomotor disorders to reduce the symptoms of lameness and inflammation. For the relief of postoperative pain associated with minor soft-tissue surgery such as castration. For adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitis-metritis-agalactia syndrome) with appropriate antibiotic therapy. HorsesFor use in the alleviation of inflammation and relief of pain in both acute and chronic musculoskeletal disorders. For the relief of pain associated with equine colic.
Alleviation of inflammation and relief of pain in both acute and chronic musculo-skeletal disorders in horses.
Novem 5-mg/ml solution for injection for cattle and pigs: CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs in cattle. For use in diarrhoea in combination with oral rehydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For the relief of postoperative pain following dehorning in calves. PigsFor use in noninfectious locomotor disorders to reduce the symptoms of lameness and inflammation. For the relief of postoperative pain associated with minor soft-tissue surgery such as castration. Novem 20-mg/ml solution for injection for cattle and pigs: CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs in cattle. For use in diarrhoea in combination with oral rehydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. For the relief of postoperative pain following dehorning in calves. PigsFor use in noninfectious locomotor disorders to reduce the symptoms of lameness and inflammation. For adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitis-metritis-agalactia syndrome) with appropriate antibiotic therapy. Novem 40 mg/ml solution for injection for cattle: For use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs in cattle. For use in diarrhoea in combination with oral re-hydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy.
Cats: Alleviation of mild to moderate post-operative pain and inflammation following surgical procedures, e. g. orthopaedic and soft tissue surgery. Alleviation of pain and inflammation in acute and chronic musculo-skeletal disorders. Reduction of post-operative pain after ovariohysterectomy and minor soft tissue surgery. Cattle: For use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs. For use in diarrhoea in combination with oral re-hydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For the relief of post-operative pain following dehorning in calves. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. Dogs: Alleviation of inflammation and pain in both acute and chronic musculo-skeletal disorders. Reduction of post-operative pain and inflammation following orthopaedic and soft tissue surgery. Horses: For use in the alleviation of inflammation and relief of pain in both acute and chronic musculo-skeletal disorders. For the relief of pain associated with equine colic. Alleviation of inflammation and relief of pain in both acute and chronic musculo-skeletal disorders. Pigs: For use in non-infectious locomotor disorders to reduce the symptoms of lameness and inflammation. For the relief of post-operative pain associated with minor soft tissue surgery such as castration. For adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitis-metritis-agalactia syndrome) with appropriate antibiotic therapy. Guinea pigs: Alleviation of mild to moderate post-operative pain associated with soft tissues surgery such as male castration.
DogsAlleviation of inflammation and pain in both acute and chronic musculo-skeletal disorders in dogs. To reduce post-operative pain and inflammation following orthopaedic and soft tissue surgery. CatsReduction of post-operative pain after ovariohysterectomy and minor soft tissue surgery. Alleviation of mild to moderate post-operative pain and inflammation following surgical procedures in cats, e. g. orthopaedic and soft tissue surgery. Alleviation of pain and inflammation in acute and chronic musculo-skeletal disorders in cats. CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs. For use in diarrhoea in combination with oral re-hydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. PigsFor use in non-infectious locomotor disorders to reduce the symptoms of lameness and inflammation. For adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitis-metritis-agalactia syndrome) with appropriate antibiotic therapy. For the relief of post operative pain associated with minor soft tissue such as castration. HorsesAlleviation of inflammation and relief of pain in both acute and chronic musculo-skeletal disorders in horses. . For the relief of pain associated with equine colic.
CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs. For use in diarrhoea in combination with oral rehydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. PigsFor use in noninfectious locomotor disorders to reduce the symptoms of lameness and inflammation. For adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitits-metritis-agalactia syndrome) with appropriate antibiotic therapy. HorsesFor use in the alleviation of inflammation and relief of pain in both acute and chronic musculoskeletal disorders. For the relief of pain associated with equine colic. Dogs: Alleviation of inflammation and pain in both acute and chronic musculo-skeletal disorders. Reduction of post-operative pain and inflammation following orthopaedic and soft tissue surgery. Cats: Reduction of post-operative pain after ovariohysterectomy and minor soft tissue surgery.
CatsAlleviation of inflammation and pain in chronic musculoskeletal disorders. DogsAlleviation of inflammation and pain in both acute and chronic musculoskeletal disorders.
Oral suspension: Dogs: Alleviation of inflammation and pain in both acute and chronic musculoskeletal disorders. Solution for injection: Dogs: Alleviation of inflammation and pain in both acute and chronic musculoskeletal disorders. Reduction of postoperative pain and inflammation following orthopaedic and soft-tissue surgery. Cats: Reduction of postoperative pain after ovariohysterectomy and minor soft-tissue surgery.
Dogs: alleviation of inflammation and pain in both acute and chronic musculo-skeletal disorders. To reduce post-operative pain and inflammation following orthopaedic and soft tissue surgery. Cats: to reduce post-operative pain after ovariohysterectomy and minor soft tissue surgery. Alleviation of mild to moderate post-operative pain and inflammation following surgical procedures in cats, e. g. orthopaedic and soft tissue surgery. Alleviation of pain and inflammation in acute and chronic musculo-skeletal disorders in cats. Cattle: for use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs. For use in diarrhoea in combination with oral re‑hydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. For the relief of post-operative pain following dehorning in calves. Pigs: for use in non-infectious locomotor disorders to reduce the symptoms of lameness and inflammation. For adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitis-metritis-agalactia syndrome) with appropriate antibiotic therapy. For the relief of post operative pain associated with minor soft tissue such as castration. Horses: alleviation of inflammation and relief of pain in both acute and chronic musculo-skeletal disorders. For the relief of pain associated with equine colic.
Dogs: Alleviation of inflammation and pain in both acute and chronic musculo-skeletal disorders in dogs. Cats: Alleviation of mild to moderate post-operative pain and inflammation following surgical procedures in cats, e. g. orthopaedic and soft tissue surgery. Alleviation of pain and inflammation in chronic musculo-skeletal disorders in cats. Guinea pigs: Alleviation of mild to moderate post-operative pain associated with soft tissue surgery such as male castration.
CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs. For use in diarrhoea in combination with oral re-hydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. For the relief of post-operative pain following dehorning in calves. PigsFor the reduction of symptoms of lameness and inflammation in non-infectious locomotor disorders and for adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitis-metritis-agalactia syndrome) with appropriate antibiotic therapy. HorsesFor use in the alleviation of inflammation and relief of pain in both acute and chronic musculo-skeletal disorders. For the relief of pain associated with equine colic.
CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs in cattle. For use in diarrhoea in combination with oral rehydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. PigsFor use in noninfectious locomotor disorders to reduce the symptoms of lameness and inflammation. For adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitis-metritis-agalactia syndrome) with appropriate antibiotic therapy. HorsesFor use in the alleviation of inflammation and relief of pain in both acute and chronic musculoskeletal disorders. For the relief of pain associated with equine colic.
DogsAlleviation of inflammation and pain in both acute and chronic musculoskeletal disorders. Reduction of post-operative pain and inflammation following orthopaedic and soft-tissue surgery. CatsReduction of post-operative pain after ovariohysterectomy and minor soft-tissue surgery. CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs in cattle. For use in diarrhoea in combination with oral rehydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. PigsFor use in non-infectious locomotor disorders to reduce the symptoms of lameness and inflammation. For adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitis-metritis-agalactia syndrome) with appropriate antibiotic therapy. HorsesFor use in the alleviation of inflammation and relief of pain in both acute and chronic musculoskeletal disorders. For the relief of pain associated with equine colic.
Alleviation of inflammation and pain in both acute and chronic musculoskeletal disorders in dogs.
CattleFor use in acute respiratory infection with appropriate antibiotic therapy to reduce clinical signs in cattle. For use in diarrhoea in combination with oral rehydration therapy to reduce clinical signs in calves of over one week of age and young, non-lactating cattle. For adjunctive therapy in the treatment of acute mastitis, in combination with antibiotic therapy. PigsFor use in noninfectious locomotor disorders to reduce the symptoms of lameness and inflammation. For the relief of postoperative pain associated with minor soft-tissue surgery such as castration. For adjunctive therapy in the treatment of puerperal septicaemia and toxaemia (mastitis-metritis-agalactia syndrome) with appropriate antibiotic therapy. HorsesFor use in the alleviation of inflammation and relief of pain in both acute and chronic musculoskeletal disorders. For the relief of pain associated with equine colic.
Alleviation of inflammation and pain in both acute and chronic musculoskeletal disorders.
Oral suspension: Dogs: Alleviation of inflammation and pain in both acute and chronic musculo-skeletal disorders. Solution for injection: Dogs: Alleviation of inflammation and pain in both acute and chronic musculo-skeletal disorders. Reduction of post-operative pain and inflammation following orthopaedic and soft tissue surgery. Cats: Reduction of postoperative pain after ovariohysterectomy and minor soft tissue surgery

Livertox Summary

Meloxicam is a long acting nonsteroidal antiinflammatory drug (NSAID) available by prescription only and used in therapy of chronic arthritis. Meloxicam has been linked to rare instances of acute, clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Analgesic Agents; Anti-inflammatory Agents, Nonsteroidal
Nonsteroidal Antiinflammatory Drugs

Therapeutic Uses

Thiazines, Thiazoles; Isoenzymes/antagonists & inhibitors
Meloxicam is indicated for relief of the signs and symptoms of osteoarthritis. Use the lowest effective dose for the shortest duration consistent with individual patient treatment goals. /Included in US product label/
Meloxicam is used for the management of the signs and symptoms of rheumatoid arthritis in adults. In the management of rheumatoid arthritis in adults, NSAIAs may be useful for initial symptomatic treatment; however, NSAIAs do not alter the course of the disease or prevent joint destruction. /Included in US product label/
Meloxicam is used for the management of the signs and symptoms of pauciarticular or polyarticular course juvenile rheumatoid arthritis in children 2 years of age or older. /NOT included in US product label/
For more Therapeutic Uses (Complete) data for Meloxicam (7 total), please visit the HSDB record page.

Mechanism of Action

Meloxicam inhibits prostaglandin synthetase (cylooxygenase 1 and 2) enzymes leading to a decreased synthesis of prostaglandins, which normally mediate painful inflammatory symptoms. As prostaglandins sensitize neuronal pain receptors, inhibition of their synthesis leads to analgesic and inflammatory effects. Meloxicam preferentially inhibits COX-2, but also exerts some activity against COX-1, causing gastrointestinal irritation.
Meloxicam, an oxicam derivative that is structurally related to piroxicam, is a nonsteroidal anti-inflammatory agent (NSAIA) exhibiting analgesic, antipyretic, and anti-inflammatory actions. In vitro and in vivo studies indicate that meloxicam inhibits the cyclooxygenase-2 (COX-2) isoform of prostaglandin endoperoxide synthase (prostaglandin G/H synthase [PGHS]) to a greater extent than the COX-1 isoform. However, meloxicam's COX-2 selectivity is dose dependent and is diminished at higher dosages. Therefore meloxicam sometimes has been referred to as a "preferential" rather than "selective" COX-2 inhibitor.
To investigate the effect of meloxicam on human polymorphonuclear leukocyte (PMN) adhesion to human synovial cell (HSC), and to explore its mechanism. MTT colorimetry was used to determine the adhesion effect of PMN to HSC. Cell-ELISA and RT-PCR methods were used to determine the expression of ICAM-1 and VCAM-1. Nuclear transcription factor-kappa B (NF-kappa B) was measured by electrophoretic mobility shift assay (EMSA) method. Meloxicam was found to effectively inhibit TNF-alpha (50 u.mL-1 for 12 hr) and IL-1 beta (50 u.mL-1 for 12 hr)-induced adhesion of PMN to HSC (IC50 3.38 X 10(-7) mol.L-1 and 3.56 X 10(-6) mol.L-1, respectively) in a concentration-dependent manner. ICAM-1 protein and mRNA expression induced by TNF-alpha (50 u.mL-1) were inhibited by meloxicam at 1 X 10(-6)-1 X 10(-5) mol.L-1. The activation of NF-kappa B was also inhibited by meloxicam at 1 X 10(-6)-1 X 10(-5) mol.L-1. These results suggest that meloxicam inhibit TNF-alpha stimulated PMN-HSC adhesion and expression of ICAM-1 by suppressing the activity of NF-kappa B.
/Investigators/ compared the effects of therapeutically equivalent doses of meloxicam and indomethacin, a preferential inhibitor of the constitutive cyclooxygenase (COX-1), on platelet aggregation and platelet thromboxane formation, which are exclusively COX-1 dependent, physiological renal, and total body prostaglandin E2 (PGE2) production. In a randomized cross-over design, 14 healthy female volunteers received meloxicam 7.5 mg per day for 6 days or indomethacin 25 mg three times per day for 3 days; the wash-out period was 5 days, and drug intake was adapted to the menstrual cycle. On the day before treatment and on the last day of each treatment period the following parameters were evaluated: maximum platelet aggregation and thromboxane B2 (TXB2) formation in response to 1.0 mmol/L arachidonic acid; 24-hour urinary excretion of PGE2 and 7 alpha-hydroxy-5, 11-diketo-tetranor-prosta-1, 16-dionic acid (PGE-M), the index metabolites of renal and total body PGE2 synthesis, respectively, were assessed by gas chromatography/tandem mass spectrometry. Maximum platelet aggregation and TXB2 formation were almost completely inhibited by indomethacin (-87% and -99%, respectively; p < 0.001, each) as compared to control (100%), but remained unaffected by meloxicam (-1% and +4%, respectively). Meloxicam showed no significant effects on urinary PGE2 excretion (-13%) and only slight effects on PGE-M excretion (-22%; p < 0.05), whereas indomethacin reduced urinary PGE2 excretion (-43%; p < 0.05) as well as PGE-M excretion (-36%; p < 0.001). /This/ data shows, that meloxicam 7.5 mg per day is COX-1 sparing in humans in vivo.

Absorption Distribution and Excretion

The absolute bioavailability oral capsules after a dose was 89% in one pharmacokinetic study. Cmax was reached 5–6 hours after administration of a single dose given after the first meal of the day. The Cmax doubled when the drug was administered in the fasting state. Despite this, meloxicam can be taken without regard to food, unlike many other NSAIDS. Meloxicam formulated for instillation with [bupivacaine] produced varied systemic measures following a single dose of varying strength. In patients undergoing bunionectomy, 1.8 mg of meloxicam produced a Cmax of 26 ± 14 ng/mL, a median Tmax of 18 h, and an AUC∞ of 2079 ± 1631 ng\*h/mL. For a 9 mg dose used in herniorrhaphy, the corresponding values were 225 ± 96 ng/mL, 54 h, and the AUC∞ was not reported. Lastly, a 12 mg dose used in total knee arthroplasty produced values of 275 ± 134 ng/mL, 36 h, and 25,673 ± 17,666 ng\*h/mL.
Meloxicam is mainly eliminated through metabolism. Its metabolites are cleared through renal and fecal elimination. Less than <0.25% of a dose is eliminated in the urine as unchanged drug. About 1.6% of the parent drug is excreted in the feces.
The volume of distribution of meloxicam is 10-15L. Because of its high binding to albumin, it is likely to be distributed in highly perfused tissues, such as the liver and kidney. Meloxicam concentrations in synovial fluid, measured after an oral dose, is estimated at 40% to 50% of the concentrations measured in the plasma. This drug is known to cross the placenta in humans.
After an oral dose, the total clearance of meloxicam is 0.42–0.48 L/h. The FDA label indicates a plasma clearance from 7 to 9 mL/min. No dose changes are required in mild to moderate renal or hepatic impairment. The use of meloxicam in patients with severe renal or hepatic impairment has not been studied. FDA prescribing information advises against it.
The absolute bioavailability of meloxicam capsules was 89% following a single oral dose of 30 mg compared with 30 mg iv bolus injection. Following single intravenous doses, dose-proportional pharmacokinetics were shown in the range of 5 mg to 60 mg. After multiple oral doses the pharmacokinetics of meloxicam capsules were dose-proportional over the range of 7.5 mg to 15 mg. Mean Cmax was achieved within four to five hours after a 7.5 mg meloxicam tablet was taken under fasted conditions, indicating a prolonged drug absorption. With multiple dosing, steady state concentrations were reached by Day 5. A second meloxicam concentration peak occurs around 12 to 14 hours post-dose suggesting biliary recycling.
Administration of meloxicam capsules following a high fat breakfast (75 g of fat) resulted in mean peak drug levels (ie, Cmax) being increased by approximately 22% while the extent of absorption (AUC) was unchanged. The time to maximum concentration (Tmax) was achieved between 5 and 6 hours.
The mean volume of distribution (Vss) of meloxicam is approximately 10 L. Meloxicam is about 99.4% bound to human plasma proteins (primarily albumin) within the therapeutic dose range. The fraction of protein binding is independent of drug concentration, over the clinically relevant concentration range, but decreases to about 99% in patients with renal disease.
Meloxicam penetration into human red blood cells, after oral dosing, is less than 10%. Following a radiolabeled dose, over 90% of the radioactivity detected in the plasma was present as unchanged meloxicam.
For more Absorption, Distribution and Excretion (Complete) data for Meloxicam (14 total), please visit the HSDB record page.

Metabolism Metabolites

Meloxicam is almost completely metabolized. CYP2C9 is the main enzyme responsible for the metabolism of meloxicam with minor contributions from CYP3A4. Meloxicam has 4 major metabolites with no activity determined. About 60% of the ingested dose is metabolized to 5'-carboxy meloxicam from hepatic cytochrome enzyme oxidation of an intermediate metabolite, 5’-hydroxymethylmeloxicam. Two other metabolites are likely produced via peroxidation.
Meloxicam is almost completely metabolized to four pharmacologically inactive metabolites. The major metabolite, 5'-carboxy meloxicam (60% of dose), from P-450 mediated metabolism was formed by oxidation of an intermediate metabolite 5'-hydroxymethyl meloxicam which is also excreted to a lesser extent (9% of dose). In vitro studies indicate that cytochrome P-450 2C9 plays an important role in this metabolic pathway with a minor contribution of the CYP 3A4 isozyme.
Patients' peroxidase activity is probably responsible for /two other/ metabolites which account for 16% and 4% of the administered dose, respectively.
Meloxicam is extensively metabolized to inactive metabolites in the liver, principally via the cytochrome P-450 (CYP) 2C9 isoenzyme, with minor contribution by CYP3A4. The drug and its metabolites are excreted in urine and feces, and meloxicam undergoes substantial biliary secretion and enterohepatic recirculation.
The metabolism of Meloxicam (ME) and the cytochrome(s) P450 (CYPs) involved were analysed by using primary human hepatocytes, human liver microsomes and microsomes from recombinant human B-lymphoblastoid cell lines. While human hepatocytes were capable of converting ME to a 5-hydroxymethyl metabolite (M7) and then to a 5-carboxyderivative (M5), human liver microsomes formed mostly only the 5-hydroxymethylderivative. The kinetics of the formation of M7 by human liver microsomes were biphasic with Km = 13.6 +/- 9.5 and 381 +/- 55.2 uM respectively. The corresponding Vmax were 33.7 +/- 24.2 and 143 +/- 83.9 pmol/min/mg protein respectively. CYP2C9 and, to a much lesser extent, CYP3A4 were found to convert ME to M7. The involvement of 2C9 was demonstrated by inhibition of tolbutamide hydroxylase activity in the presence of ME, inhibition of ME metabolism by sulphaphenazole, correlation between ME metabolism and tolbutamide hydroxylase activity and active metabolism of ME by recombinant 2C9. The involvement of 3A4 was shown by inhibition of ME metabolism by ketoconazole, correlation between ME metabolism and nifedipine oxidase activity and metabolism of ME by recombinant 3A4. Kinetics of the formation of M7 by the individual enzymes resulted in a Km = 9.6 uM and Vmax = 8.4 pmol/min/mg protein for 2C9 and a Km = 475 uM and Vmax = 23 pmol/min/mg protein for 3A4.
For more Metabolism/Metabolites (Complete) data for Meloxicam (6 total), please visit the HSDB record page.
Meloxicam has known human metabolites that include 5-Hydroxymethyl meloxicam.
Meloxicam is almost completely metabolized into inactive metabolites by the cytochrome P450 (CYP450) isozymes. CYP2C9 is primarily responsible for metabolism of meloxicam while CYP3A4 plays a minor role. An intermediate metabolite, 5'-hydroxymethyl meloxicam, is further metabolized to 5'-carboxy meloxicam, the major metabolite. Peroxidase activity is thought to produce the two other inactive metabolites of meloxicam. Route of Elimination: Meloxicam is almost completely metabolized to four pharmacologically inactive metabolites. Meloxicam excretion is predominantly in the form of metabolites, and occurs to equal extents in the urine and feces. Only traces of the unchanged parent compound are excreted in the urine (0.2%) and feces (1.6%). The extent of the urinary excretion was confirmed for unlabeled multiple 7.5 mg doses: 0.5%, 6% and 13% of the dose were found in urine in the form of meloxicam, and the 5'-hydroxymethyl and 5'-carboxy metabolites, respectively. Half Life: 15-20 hours

Wikipedia

Meloxicam

FDA Medication Guides

MOBIC
MELOXICAM
TABLET;ORAL
SUSPENSION;ORAL
BOEHRINGER INGELHEIM
AVONDALE PHARMS
11/21/2024
QMIIZ ODT
MELOXICAM
TABLET, ORALLY DISINTEGRATING;ORAL
TERSERA
04/28/2021
VIVLODEX
CAPSULE;ORAL
ZYLA
11/21/2024

Drug Warnings

/BOXED WARNING/ WARNING: Cardiovascular Risk NSAIDs may cause an increased risk of serious cardiovascular thrombotic events, myocardial infarction, and stroke, which can be fatal. This risk may increase with duration of use. Patients with cardiovascular disease or risk factors for cardiovascular disease may be at greater risk. Meloxicam is contraindicated for the treatment of peri-operative pain in the setting of coronary artery bypass graft (CABG) surgery.
/BOXED WARNING/ WARNING: Gastrointestinal Risk: NSAIDs cause an increased risk of serious gastrointestinal adverse events including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal. These events can occur at any time during use and without warning symptoms. Elderly patients are at greater risk for serious gastrointestinal events.
Contraindications: Known hypersensitivity to meloxicam or any ingredient in the formulation. History of urticaria, angioedema, bronchospasm, severe rhinitis, or shock precipitated by aspirin or other NSAIAs. History of aspirin triad (aspirin sensitivity, asthma, and nasal polyps). Treatment of perioperative pain in the setting of coronary artery bypass graft (CABG) surgery.
Selective COX-2 inhibitors have been associated with an increased risk of serious adverse cardiovascular thrombotic events in certain situations. Several prototypical NSAIAs also have been associated with an increased risk of cardiovascular events. Findings from a recent systematic review of controlled observational studies and a meta-analysis of published and unpublished data from randomized studies of these agents suggest that use of celecoxib (dosage exceeding 200 mg daily), diclofenac, or indomethacin is associated with an increased risk of cardiovascular events. The possibility exists that meloxicam and ibuprofen also are associated with increased cardiovascular risk.
For more Drug Warnings (Complete) data for Meloxicam (25 total), please visit the HSDB record page.

Biological Half Life

The half-life of meloxicam is approximately 20 hours, which is considerably longer than most other NSAIDS. It can therefore be dosed without the need for slow-release formulations. Meloxicam applied together with [bupivacaine] for postsurgical analgesia had a median half-life of 33-42 hours, depending on dose and application site.
The mean elimination half-life (t1/2) ranges from 15 hours to 20 hours. The elimination half-life is constant across dose levels indicating linear metabolism within the therapeutic dose range.
... The twenty volunteers can be classified into extensive metabolizers and poor metabolizers according to pharmacokinetic parameters. The main parameters in the two groups obtained were as follows: T 1/2 were 21 +/- 4 and 38 +/- 9 hr, respectively. ...

Use Classification

Veterinary drugs -> Anti-inflammatory and anti-rheumatic products, non-steroids -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Veterinary drugs -> Oxicams -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Veterinary drugs -> Oxicams, Anti-inflammatory and anti-rheumatic products, non-steroids -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Veterinary drugs -> Musculo-skeletal system, Anti-inflammatory and anti-rheumatic products, non-steroids -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Veterinary drugs -> EMA Drug Category
Veterinary drugs -> Musculo-skeletal system -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Veterinary drugs -> Antiinflammatory and antirheumatic products -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Reaction of benzothiazolo-3(2H)-one-1,1-dioxide with methyl chloroacetate gives the methyl 2(3H)-acetate derivative, which is isomerized with sodium methoxide in toluene-tert-butanol yielding methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide. Subsequent methylation with methyl iodide in methanol yields the 2-methyl compound. Finally this compound is treated with 2-amino-5-methylthiazole in xylene.
Preparation: G. Trummlitz et al., DE 2756113 (1979 to Thomae); eidem, US 4233299 (1980 to Boehringer Ingelheim).

Analytic Laboratory Methods

Analyte: meloxicam; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: meloxicam; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry at 240 to 450 nm with comparison to standards
Analyte: meloxicam; matrix: chemical purity; procedure: liquid chromatography with UV detection at 360 nm with comparison to standards
Analyte: meloxicam; matrix: pharmaceutical preparation (oral suspension, tablet); procedure: thin-layer chromatography with UV detection at 254 nm and comparison to standards (chemical identification)
For more Analytic Laboratory Methods (Complete) data for Meloxicam (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: meloxicam; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 355 nm; limit of quanitation: 50 ng/mL

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15-30 °C (59-86 °F).

Interactions

When meloxicam is administered with aspirin to healthy volunteers, it tended to increase the AUC (10%) and Cmax (24%) of meloxicam. The clinical significance of this interaction is not known; however, as with other NSAIDs concomitant administration of meloxicam and aspirin is not generally recommended because of the potential for increased adverse effects.
Concomitant administration of low-dose aspirin with meloxicam may result in an increased rate of GI ulceration or other complications, compared to use of meloxicam alone. Meloxicam is not a substitute for aspirin for cardiovascular prophylaxis.
Pretreatment for four days with cholestyramine significantly increased the clearance of meloxicam by 50%. This resulted in a decrease in t1/2, from 19.2 hours to 12.5 hours, and a 35% reduction in AUC.
In a study conducted in healthy subjects, mean pre-dose lithium concentration and AUC were increased by 21% in subjects receiving lithium ... BID with meloxicam ... QD as compared to subjects receiving lithium alone. These effects have been attributed to inhibition of renal prostaglandin synthesis by meloxicam. Patients on lithium treatment should be closely monitored for signs of lithium toxicity when meloxicam is introduced, adjusted, or withdrawn.
For more Interactions (Complete) data for Meloxicam (7 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
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